

An In-depth Technical Guide to the Crystal Structure of Zinc Salicylate Dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc salicylate dihydrate, a compound of interest in pharmaceutical and materials science. The document details its crystallographic parameters, synthesis protocols, and spectroscopic and thermal properties, presenting a cohesive overview for research and development applications.

Crystal Structure

The crystal structure of zinc salicylate dihydrate $(Zn(C_7H_5O_3)_2\cdot 2H_2O)$ has been determined through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic system with the space group C2.[1] This structure reveals a tetrahedral coordination geometry around the central zinc ion.

Crystallographic Data

The unit cell parameters and other crystallographic data are summarized in the table below. It is important to note that slight variations in these parameters have been reported in the literature.

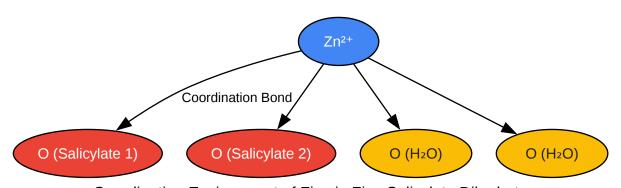


Parameter	Value Reference	
Crystal System	Monoclinic	[1]
Space Group	C2	[1]
a	15.40 Å	[2]
b	5.36 Å	[2]
С	9.18 Å	[2]
β	94°	[2]
Molecules per unit cell (Z)	2	[2]

Molecular Structure and Coordination Environment

The zinc ion in zinc salicylate dihydrate is coordinated to two salicylate ligands and two water molecules.[3] Each salicylate ligand acts as a monodentate ligand, coordinating to the zinc ion through one of the oxygen atoms of the carboxylate group. The two water molecules complete the tetrahedral coordination sphere around the zinc atom.[3]

The salicylate ligands are not deprotonated at the phenolic hydroxyl group, meaning the formula is more accurately represented as Zn(HSal)₂·2H₂O.[1][4] The coordination environment of the zinc ion is depicted in the diagram below.



Coordination Environment of Zinc in Zinc Salicylate Dihydrate

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Caption: A schematic of the tetrahedral coordination of the Zn^{2+} ion.



Bond Lengths and Angles

Selected bond lengths and angles from X-ray diffraction data are presented below, providing insight into the geometry of the coordination sphere.

Bond	Length (Å)	Angle	Value (°)
Zn-O(carboxylate)	~1.997	O(carboxylate)-Zn- O(carboxylate)	93.0 - 128.9
Zn-O(water)	~1.997	O(water)-Zn-O(water)	93.0 - 128.9
O(carboxylate)-Zn- O(water)	93.0 - 128.9		

Note: The provided data is based on a study of bis(salycilato)-diaqua-zinc, which is consistent with the structure of zinc salicylate dihydrate.[3]

Experimental ProtocolsSynthesis of Single Crystals

Single crystals of zinc salicylate dihydrate suitable for X-ray diffraction can be synthesized by the slow evaporation method.[5]

Materials:

- Zinc acetate (Zn(CH₃COO)₂)
- Salicylic acid (C7H6O3)
- Deionized water

Procedure:

- Prepare aqueous solutions of zinc acetate and salicylic acid in a 1:2 molar ratio.
- Mix the two solutions at room temperature with constant stirring.



- Allow the resulting solution to stand undisturbed for slow evaporation of the solvent at ambient temperature.
- Colorless, needle-like or plate-like crystals of zinc salicylate dihydrate will form over time.

Spectroscopic Analysis Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the presence of key functional groups in zinc salicylate dihydrate. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of the salicylate ligand and the coordinated water molecules.

Key spectral features include:

- O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ is indicative of the hydroxyl groups of the salicylic acid and the coordinated water molecules.
- C=O stretching: The asymmetric and symmetric stretching vibrations of the carboxylate group appear in the regions of 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The shift in the position of these bands compared to free salicylic acid confirms the coordination to the zinc ion.
- Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring of the salicylate ligand.

Thermal Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for zinc salicylate dihydrate are not readily available in the reviewed literature, the thermal decomposition is expected to proceed in a multi-step process. Based on the analysis of related hydrated metal carboxylates, the following decomposition pathway can be anticipated:

- Dehydration: The initial weight loss, typically occurring below 200 °C, corresponds to the removal of the two coordinated water molecules.
- Decomposition of Salicylate Ligands: At higher temperatures, the anhydrous zinc salicylate will decompose, leading to the formation of zinc oxide (ZnO) as the final residue. This

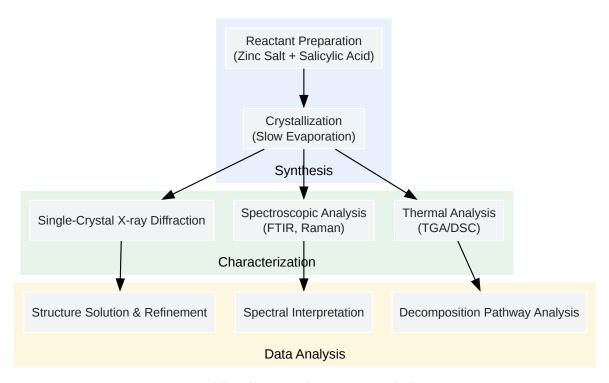


decomposition may involve the release of carbon dioxide, carbon monoxide, and other organic fragments.

The final decomposition product, zinc oxide, is thermally stable at high temperatures.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the crystal structure of zinc salicylate dihydrate.



Workflow for Crystal Structure Analysis

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Caption: A flowchart of the experimental and analytical process.



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